![molecular formula C21H13Cl2N3O2 B2397383 N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 86671-85-4](/img/structure/B2397383.png)
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide”, the molecular formula is C25H21Cl2N3O3S and the molecular weight is 514.42 .Scientific Research Applications
- N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide derivatives have been studied for their antiviral potential. For instance, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1,2,4]triazine-3(4H)-thione demonstrated significant antiviral activity against hepatitis A virus (HAV) .
- The pyridazine backbone, which includes this compound, serves as a significant pharmacophore in medicinal chemistry. Various drugs, such as hydralazine and minaprine, contain the pyridazine ring .
- While specific studies on this compound’s antimicrobial effects are limited, related pyridazine derivatives have demonstrated antimicrobial activity .
- Although direct evidence is lacking, the pyridazine scaffold has been associated with antitumor properties .
Antiviral Activity
Bioorganic Chemistry
Antimicrobial Properties
Antitumor Research
Chemical Synthesis
Future Directions
The future directions for research on “N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be explored .
Mechanism of Action
Target of Action
The primary target of N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is the voltage-gated sodium (Na v) channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound selectively inhibits Na v channels at potentials that promote slow inactivation . It binds at or near the local anesthetic receptor within the sodium channel pore . This interaction results in the inhibition of the sodium channels, thereby affecting the propagation of action potentials .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is 297 , suggesting it may have good membrane permeability, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of action potential propagation due to the blockage of Na v channels . This can lead to alterations in neuronal signaling, potentially affecting various physiological processes.
properties
IUPAC Name |
N,3-bis(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-13-5-9-15(10-6-13)24-20(27)19-17-3-1-2-4-18(17)21(28)26(25-19)16-11-7-14(23)8-12-16/h1-12H,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPDMZBJIOSNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-bis(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide |
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